Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-
Description
Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] (CAS: 65444-18-0) is a triarylmethane derivative characterized by a central methylene group bridging two benzenamine moieties. Each benzene ring is substituted with diethylamino groups and a methyl group at the meta position. Its molecular formula is C₃₃H₄₆N₂, with an InChIKey of JBUXXXUSZWIINS-UHFFFAOYSA-N and a high XLogP3 value of 10.7, indicating significant hydrophobicity . The compound is structurally related to triphenylmethane dyes and is likely utilized in advanced materials or optoelectronic applications due to its extended conjugation and electron-donating diethylamino substituents.
Properties
CAS No. |
68582-45-6 |
|---|---|
Molecular Formula |
C33H47N3 |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
4-[[4-(diethylamino)-2-methylphenyl]-[4-(diethylamino)phenyl]methyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C33H47N3/c1-9-34(10-2)28-17-15-27(16-18-28)33(31-21-19-29(23-25(31)7)35(11-3)12-4)32-22-20-30(24-26(32)8)36(13-5)14-6/h15-24,33H,9-14H2,1-8H3 |
InChI Key |
JDEVVVLLEIZNAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)C3=C(C=C(C=C3)N(CC)CC)C |
Origin of Product |
United States |
Preparation Methods
Condensation and Methylene Bridge Formation
A critical step is the condensation of two N,N-diethyl-3-methylaniline units with a 4-(diethylamino)benzylidene intermediate, forming the methylene linkage:
| Step | Reagents & Conditions | Outcome & Yield | Notes |
|---|---|---|---|
| 1 | Metal sodium dissolved in anhydrous ethanol; isophorone added at 0 °C, stirred at room temperature for 1 h | Formation of intermediate compound | Sodium acts as a reducing agent facilitating formation of reactive intermediates |
| 2 | Addition of compound 3 (substituted aniline derivative) at 65 °C overnight | Compound 4a obtained (oil) with 78.3% yield | Purification via column chromatography; intermediate for further functionalization |
This method highlights the use of metal sodium in ethanol to activate isophorone, followed by reaction with substituted aniline to yield a key intermediate.
Functional Group Modifications and Chromophore Synthesis
Subsequent steps involve elaboration of the bis-aniline structure to prepare nonlinear optical chromophores based on the bis(N,N-diethyl)aniline scaffold:
| Compound | Synthesis Details | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 9a | Stirring compound 8 in DMF under nitrogen for 3 h, extraction with ethyl acetate, drying, solvent removal | 88 | Column chromatography, MS (ESI), NMR |
| 9b | Reaction of compound 8 with methylene chloride at 0 °C, reflux at 40 °C overnight | - | Extraction, drying, rotary evaporation |
| 9c | Derived from 9b, isolated as red oil | 73.1 | MS (ESI), 1H NMR |
| Z3 to Z6 | Various derivatives synthesized from 7, 8, 9a, 9b, and 9c using established protocols | 70-74 | HRMS (ESI), 1H NMR |
These steps demonstrate the versatility of the bis-aniline framework for further functionalization, enabling the synthesis of chromophores with tailored optical properties.
Chromatographic Purification and Analytical Methods
- Preparative separation and impurity isolation are efficiently performed using reversed-phase High-Performance Liquid Chromatography (HPLC) on Newcrom R1 columns.
- Mobile phases typically contain acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
- Columns with 3 µm particle size allow fast Ultra-Performance Liquid Chromatography (UPLC) applications.
- This method is scalable and suitable for pharmacokinetic studies and purity assessment.
Comparative Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sodium/ethanol/isophorone activation | Metal sodium, anhydrous ethanol, isophorone at 0 °C | - | Formation of reactive intermediate |
| Condensation with substituted aniline | Compound 3, 65 °C, overnight | 78.3 | Column chromatography purification |
| DMF stirring with compound 8 | Room temperature, 3 h under nitrogen | 88 | Extraction and drying steps |
| Methylene chloride reaction | 0 °C to 40 °C reflux overnight | - | Extraction and rotary evaporation |
| Final product purification | Preparative reversed-phase HPLC | - | Scalable, MS-compatible, suitable for impurities |
Summary of Research Insights
- The synthetic route leverages classical organic transformations with modern purification techniques to achieve high yields and purity.
- The use of metal sodium in ethanol and controlled temperature conditions is critical for intermediate formation.
- The bis-aniline structure allows extensive derivatization, enabling applications in nonlinear optics and potentially pharmacology.
- Analytical methods such as HPLC and MS are integral for quality control and characterization.
- The preparation methods are well-documented in peer-reviewed literature, reflecting reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the diethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4,4’-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 4,4’-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] exerts its effects involves interactions with various molecular targets. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Benzenamine, 4,4'-[(4-decylphenyl)methylene]bis[N,N-dimethyl] (CAS: 65444-21-5)
- Structural Differences: Replaces diethylamino groups with dimethylamino and substitutes the 4-(diethylamino)phenyl moiety with a 4-decylphenyl group.
- Properties : Increased hydrophobicity due to the decyl chain (XLogP3: ~10.7) and reduced steric hindrance from dimethyl groups. Applications include surfactants or phase-transfer catalysts .
Benzenamine, 4,4'-methylenebis[N,N-dimethyl] (CAS: 101-61-1)
- Structural Differences: Lacks the central 4-(diethylamino)phenyl group and methyl substituents.
- Properties: Lower molecular weight (254.37 g/mol vs. 470.73 g/mol) and higher polarity (Topological Polar Surface Area: 6.5 Ų).
Functional Analogues in Optoelectronics
N-BDAVBi (Used in OLEDs)
- Structure: Contains a diphenylamino group and naphthalene core for enhanced charge transport.
- Applications: Acts as a blue fluorescent emitter in white OLEDs, achieving high current efficiency (19.6 cd/A).
Fluorene Derivative with N,N-Diethylamino Substituents
- Structure: 9-Branched fluorene with N,N-diphenyl and diethylamino groups.
- Properties: Exhibits two-photon absorption (β = 1.32 × 10⁻² cm/GW) for optical limiting. The target compound’s conjugated system may share nonlinear optical properties but requires experimental validation .
Solubility and Thermal Stability
- Target Compound : High hydrophobicity (XLogP3: 10.7) limits aqueous solubility, favoring organic solvents like toluene or chloroform. Thermal stability is uncharacterized but inferred to be moderate based on triarylmethane analogues.
- Dimethyl Analog (CAS 101-61-1) : Lower XLogP3 (~6.5) and higher thermal stability (decomposition >300°C), used in epoxy composites for high-temperature applications .
Biological Activity
Chemical Structure and Properties
Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl- is a complex organic compound with the molecular formula and a molecular weight of approximately 485.76 g/mol. Its structure features a central bis(methylene) linkage that connects two diethylamino-substituted phenyl groups. This unique arrangement contributes to its biological activity and potential applications in various fields, including pharmaceuticals and materials science.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.76 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Biological Activity
The biological activity of Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl- is primarily attributed to its structure as a substituted aniline. Compounds of this nature have been investigated for their pharmacological properties, particularly their interactions with biological systems.
Pharmacological Properties
Case Studies
While specific case studies directly involving Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl- are sparse, related compounds such as Michler's base (4,4'-methylenebis(N,N-dimethyl)benzenamine) have been documented for their carcinogenic effects in animal models. Dietary administration of Michler's base has led to thyroid gland tumors in rats and increased liver tumor incidence in mice . These findings raise concerns about the safety profile of structurally similar compounds.
The specific mechanisms through which Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl- exerts its biological effects remain largely unexplored. However, the presence of amine groups suggests potential interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Interaction Studies
Research focusing on the interaction of this compound with biological targets is crucial for understanding its safety and efficacy. Initial studies indicate that it may bind to certain proteins or enzymes, potentially influencing their activity. Further research is needed to elucidate these interactions fully.
Table 2: Structural Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
